Technical Guide: Stability and Storage of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene
Technical Guide: Stability and Storage of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene
This technical guide details the stability profile, storage protocols, and handling procedures for 1-(2-Methyl-1-pyrrolidinyl)cyclohexene (CAS 53516-51-1), a specialized enamine intermediate used in organic synthesis.[1]
Executive Summary
1-(2-Methyl-1-pyrrolidinyl)cyclohexene is a nucleophilic enamine derived from cyclohexanone and 2-methylpyrrolidine. It serves as a sterically differentiated intermediate in the Stork Enamine Synthesis , allowing for regioselective alkylation and acylation of carbonyl compounds.[1]
Unlike simple enamines, the 2-methyl substituent on the pyrrolidine ring introduces steric hindrance that influences both its formation rate and hydrolytic stability. However, like all enamines, it remains inherently unstable toward moisture and oxidation.[1] Successful utilization requires strict adherence to anhydrous, inert-atmosphere protocols.[1]
Chemical Profile & Identity
| Parameter | Data |
| Chemical Name | 1-(2-Methyl-1-pyrrolidinyl)cyclohexene |
| CAS Number | 53516-51-1 |
| Molecular Formula | C₁₁H₁₉N |
| Molecular Weight | 165.28 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Reacts with water |
| Key Reactivity | Nucleophilic at the |
Stability Mechanisms & Degradation[1][4]
The primary failure modes for this compound are hydrolysis and oxidative degradation .[1] Understanding these mechanisms is critical for troubleshooting experimental failures.[1]
Hydrolysis (Moisture Sensitivity)
Enamines are the nitrogen analogs of enols.[1][2] Upon exposure to ambient moisture, 1-(2-Methyl-1-pyrrolidinyl)cyclohexene undergoes acid-catalyzed hydrolysis.[1] This reaction is reversible but thermodynamically favors the ketone product in the presence of excess water.
Mechanism:
-
Protonation: The
-carbon is protonated to form an iminium ion.[1] -
Nucleophilic Attack: Water attacks the electrophilic iminium carbon.[1]
-
Elimination: The amine (2-methylpyrrolidine) is eliminated, regenerating cyclohexanone.[1]
Oxidative Instability
Tertiary amines and enamines are susceptible to air oxidation.[1] Prolonged exposure to oxygen can lead to the formation of N-oxides or oxidative cleavage of the double bond, resulting in complex mixtures of tars and polymerized byproducts.
Thermal Stability
While kinetically stable at room temperature under inert conditions, enamines can undergo slow polymerization or disproportionation over time.[1] The steric bulk of the 2-methyl group provides some kinetic protection compared to the un-substituted parent, but cold storage is mandatory for long-term integrity.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation pathway upon moisture exposure.[1]
Storage & Handling Protocol
To maintain purity >95% and prevent catalytic poisoning in downstream applications, follow this strict storage protocol.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerator) for short-term (<1 month). For long-term storage (>1 month), store at -20°C .
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1] Argon is preferred due to its higher density, which better protects the liquid surface.[1]
-
Container: Amber glass vials with Teflon-lined caps or Schlenk flasks. Seal with Parafilm or electrical tape to prevent moisture ingress.[1]
-
Desiccants: Store the primary container inside a secondary jar containing activated molecular sieves or Drierite.
Handling Workflow
Never open the stock bottle to the atmosphere.[1] Use syringe techniques or a glovebox.
-
Equilibration: Allow the cold container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid.[1]
-
Transfer: Use a dry, nitrogen-flushed syringe and needle to withdraw the required volume through a septum.[1]
-
Solvents: Ensure all reaction solvents (e.g., THF, Dioxane) are anhydrous.[1]
Visualization: Storage Decision Tree
Re-Purification (Rescue Protocol)
If the compound has degraded (indicated by the smell of cyclohexanone or appearance of solids/color change), it can often be rescued via vacuum distillation.[1]
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 5 mmHg) is required to keep the boiling point low and prevent thermal decomposition.[1]
-
Procedure:
-
Add a stir bar and connect to vacuum.[1]
-
Gently heat.[1] Collect the main fraction.
-
Note: The 2-methyl group may slightly elevate the boiling point compared to the parent 1-pyrrolidinocyclohexene (bp ~114°C at 15 mmHg). Expect the product to distill in a similar range; discard the initial volatile fraction (cyclohexanone).
-
-
Storage: Immediately backfill with Argon and store as per Section 4.
Safety Considerations
-
Flammability: Treat as a flammable liquid.[1] Keep away from sparks and open flames.
-
Toxicity: Irritant to eyes, skin, and respiratory system.[1] The hydrolysis product, 2-methylpyrrolidine, is corrosive and toxic.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood.
References
-
Sigma-Aldrich. 1-(2-Methyl-1-pyrrolidinyl)cyclohexene Product Detail (AldrichCPR). Retrieved from .
-
Stork, G., et al. (1963).[1] The Enamine Alkylation and Acylation of Carbonyl Compounds.[1][2][3] Journal of the American Chemical Society.[1][3] (Foundational text on Enamine chemistry).
-
BenchChem. A Comparative Guide to the Stability of Pyrrolidine Derivatives. Retrieved from .[1]
-
Master Organic Chemistry. Enamine Hydrolysis Mechanism. Retrieved from .[1]
-
ChemicalBook. 1-Pyrrolidino-1-cyclohexene Properties (Parent Analog Data). Retrieved from .[1]
